
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Functional Groups: The tert-butyl, trimethylsilyl, and prop-2-yn-1-yl groups are introduced through various substitution reactions.
Protection and Deprotection Steps: Protecting groups like tert-butyl and trimethylsilyl are used to control the reactivity of different functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into less oxidized forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, it might interact with specific proteins to exert a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: This compound shares the tert-butyl and trimethylsilyl groups but has a different core structure.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with similar functional groups but a different ring system.
Uniqueness
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the piperidine ring
Propriétés
Formule moléculaire |
C19H33NO4Si |
|---|---|
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-(2-trimethylsilylethyl) 3-prop-2-ynylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H33NO4Si/c1-8-10-19(16(21)23-13-14-25(5,6)7)11-9-12-20(15-19)17(22)24-18(2,3)4/h1H,9-15H2,2-7H3 |
Clé InChI |
SZVAXNOIYSTSSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)(CC#C)C(=O)OCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


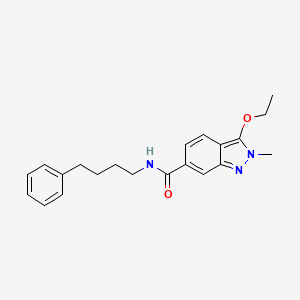
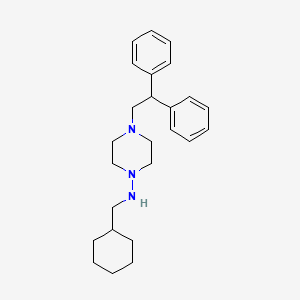
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
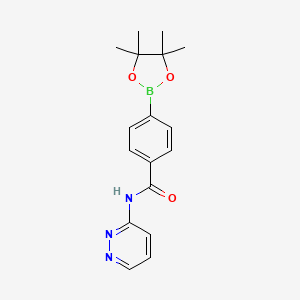
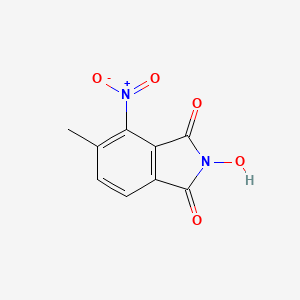
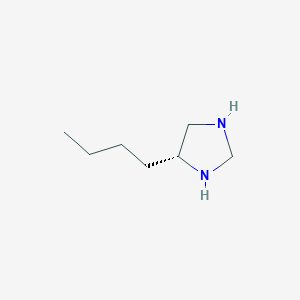

![1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene](/img/structure/B13098429.png)

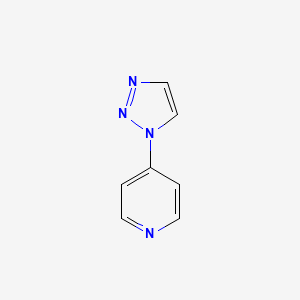
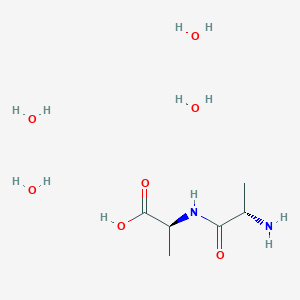

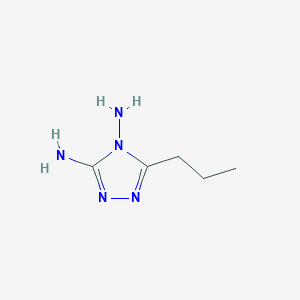
![(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B13098458.png)
